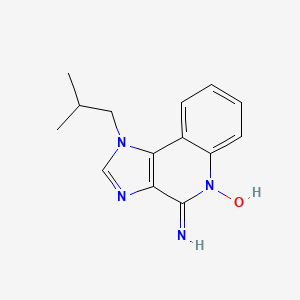
Imiquimod N-Oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Imiquimod N-Oxide is a derivative of imiquimod, an imidazoquinoline compound known for its immune response-modifying properties. Imiquimod is primarily used as a topical treatment for various skin conditions, including external genital and perianal warts, actinic keratosis, and superficial basal cell carcinoma . This compound retains the core structure of imiquimod but includes an additional oxygen atom, which may influence its chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Imiquimod N-Oxide typically involves the oxidation of imiquimod. One common method includes the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions . The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure selectivity and yield.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to maintain product purity and consistency. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) ensures high-quality production .
化学反応の分析
Types of Reactions: Imiquimod N-Oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can revert this compound back to imiquimod.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or oxygen atoms.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: Higher oxidized imiquimod derivatives.
Reduction: Imiquimod.
Substitution: Various substituted imiquimod derivatives depending on the reagents used.
科学的研究の応用
Imiquimod N-Oxide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to study oxidation and reduction mechanisms.
Biology: Investigated for its potential to modulate immune responses in various biological systems.
Medicine: Explored for its antiviral and antitumor properties, similar to imiquimod.
Industry: Utilized in the development of new pharmaceuticals and topical treatments
作用機序
Imiquimod N-Oxide exerts its effects by modulating the immune system. It activates Toll-like receptor 7 (TLR7) on immune cells, leading to the production of pro-inflammatory cytokines such as interferon-alpha, tumor necrosis factor-alpha, and interleukin-12 . This activation enhances both innate and adaptive immune responses, promoting the destruction of virus-infected and tumor cells .
類似化合物との比較
Imiquimod: The parent compound, known for its immune-modulating properties.
Resiquimod: Another imidazoquinoline compound with similar immune-stimulating effects.
EAPB0203, EAPB0503, EAPB02303: Imiquimod analogues with modifications to the imidazoquinoline structure.
Uniqueness: Imiquimod N-Oxide is unique due to its additional oxygen atom, which may enhance its stability and alter its biological activity compared to imiquimod. This modification can potentially lead to different pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for further research and development .
特性
分子式 |
C14H16N4O |
|---|---|
分子量 |
256.30 g/mol |
IUPAC名 |
5-hydroxy-1-(2-methylpropyl)imidazo[4,5-c]quinolin-4-imine |
InChI |
InChI=1S/C14H16N4O/c1-9(2)7-17-8-16-12-13(17)10-5-3-4-6-11(10)18(19)14(12)15/h3-6,8-9,15,19H,7H2,1-2H3 |
InChIキー |
JGCTUVXHGKNMDS-UHFFFAOYSA-N |
正規SMILES |
CC(C)CN1C=NC2=C1C3=CC=CC=C3N(C2=N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


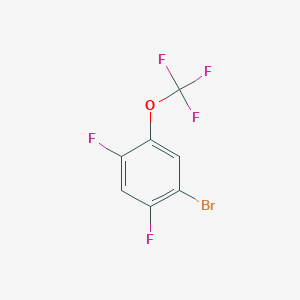
![10-((2S,3S,4R)-5-((tert-Butyldiphenylsilyl)oxy)-2,3,4-trihydroxypentyl)-7,8-dimethylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B13433068.png)
![(1R,3aS,3bS,5aR,9aR,11aS)-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxylic acid](/img/structure/B13433072.png)

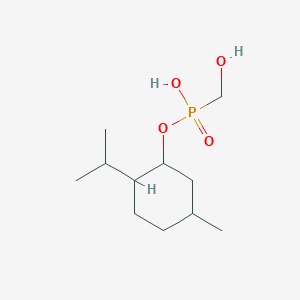
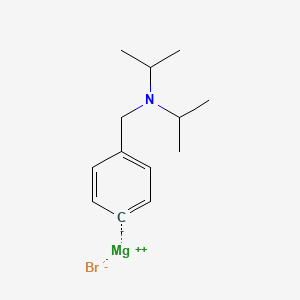
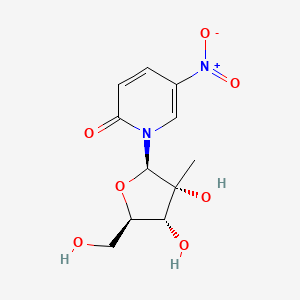
![2-methoxy-3-[3-(4-methylpiperazin-1-yl)propoxy]-11H-indolo[3,2-c]quinoline-9-carbonitrile](/img/structure/B13433102.png)
![Diethyl [2-(Dimethylamino)ethyl][(3-methoxyphenyl)methyl]propanedioic Acid Ester](/img/structure/B13433103.png)
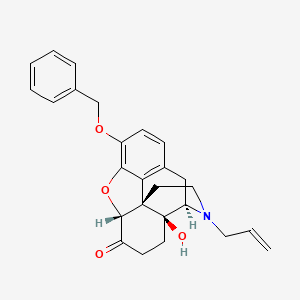
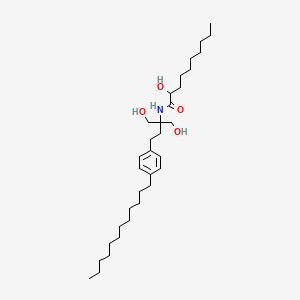

![((1R,2R)-Cyclohexane-1,2-diyl)bis(methylene) bis(4-(benzo[d]isothiazol-3-yl)piperazine-1-carboxylate)](/img/structure/B13433120.png)
![4-[4-[4-[4-[[(3R,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]-1-oxidopiperazin-1-ium-1-yl]phenyl]-2-[(2S,3S)-2-hydroxypentan-3-yl]-1,2,4-triazol-3-one](/img/structure/B13433131.png)
